2-chloro-N-(3-methoxypropylcarbamoyl)acetamide
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Overview
Description
2-chloro-N-(3-methoxypropylcarbamoyl)acetamide is an organic compound with a molecular structure that includes a chloroacetamide group and a methoxypropylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-methoxypropylcarbamoyl)acetamide typically involves the reaction of chloroacetyl chloride with 3-methoxypropylamine. The reaction is carried out in an anhydrous solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
ClCH2COCl+NH2CH2CH2OCH3→ClCH2CONHCH2CH2OCH3+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-methoxypropylcarbamoyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used under mild conditions.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are commonly employed.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of substituted amides or thioamides.
Hydrolysis: Formation of carboxylic acids and amines.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-chloro-N-(3-methoxypropylcarbamoyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-chloro-N-(3-methoxypropylcarbamoyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzyme activity. The pathways involved may include the inhibition of metabolic enzymes or signaling pathways critical for cellular function.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-methoxybenzyl)acetamide
- 2-chloro-N-(2,3-dimethoxybenzyl)acetamide
- N-(4-chloro-2-(3-methoxybenzoyl)phenyl)acetamide
Uniqueness
2-chloro-N-(3-methoxypropylcarbamoyl)acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
2-chloro-N-(3-methoxypropylcarbamoyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2O3/c1-13-4-2-3-9-7(12)10-6(11)5-8/h2-5H2,1H3,(H2,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFXKRKXCIOBLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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